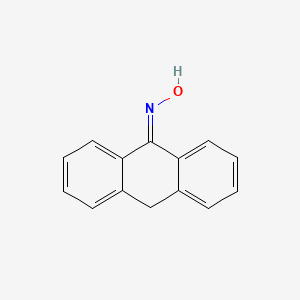

9(10H)-Anthracenone, oxime

Description

Historical Trajectories of Anthracenone (B14071504) and Oxime Chemistry in Organic Synthesis

The journey of anthracenone chemistry is intrinsically linked to the discovery of its parent aromatic hydrocarbon, anthracene (B1667546). Anthracene was first isolated from coal tar in 1832 by Jean-Baptiste Dumas and Auguste Laurent. wikipedia.org Coal tar remains a significant industrial source of anthracene. wikipedia.org The development of synthetic methods, such as the Elbs reaction which involves the cyclodehydration of o-methyl-substituted diarylketones, provided laboratory access to the anthracene framework. wikipedia.org Anthrone (B1665570), or 9(10H)-Anthracenone, is a key derivative and serves as a fundamental building block for more complex structures. guidechem.comsigmaaldrich.com Over the years, research has focused on the selective functionalization of the anthracenone core to create derivatives with specific properties for applications in medicinal chemistry and materials science. nih.govnih.gov

The field of oxime chemistry began in the 19th century, with German chemist Victor Meyer's discovery being a seminal event. numberanalytics.comnumberanalytics.com Oximes are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org This reaction became a cornerstone of organic synthesis due to its reliability and the utility of the resulting oximes as intermediates. numberanalytics.com Oximes are instrumental in the synthesis of various nitrogen-containing compounds, including amines, nitriles, and heterocyclic systems like isoxazoles. numberanalytics.comcofc.edu Their ability to act as ligands for metal ions and their role in the development of "click chemistry" ligations have further cemented their importance in modern chemical synthesis. wikipedia.orgresearchgate.net

Structural Elucidation and Stereochemical Considerations of 9(10H)-Anthracenone, Oxime Isomers

The definitive structure of this compound is established through a combination of spectroscopic techniques that probe its molecular framework and functional groups.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: Oximes exhibit characteristic absorption bands in their infrared spectra. Key vibrations include the O-H stretch, typically appearing around 3600 cm⁻¹, the C=N stretch near 1665 cm⁻¹, and the N-O stretch at approximately 945 cm⁻¹. wikipedia.org For this compound, these bands would be present alongside the characteristic absorptions of the anthracenone aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom. In related anthracenone derivatives, aromatic protons typically appear in the δ 7.0-8.0 ppm range. niscpr.res.inresearchgate.net The specific shifts and coupling constants for the protons on the tricyclic system of this compound would allow for unambiguous assignment of its structure.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the molecule. Studies on related 10-substituted anthracenone derivatives show that a common fragmentation pathway involves the cleavage of the bond at the C-10 position. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.govresearchgate.net

Interactive Table: General Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 92560-84-4 | guidechem.com |

| Molecular Formula | C₁₄H₁₁NO | guidechem.com |

| Molecular Weight | 209.24 g/mol | guidechem.com |

Stereochemical Considerations: A critical structural feature of oximes derived from non-symmetrical ketones is the potential for stereoisomerism. The C=N double bond restricts rotation, leading to the existence of two geometric isomers, designated as E and Z. wikipedia.org

In the case of this compound, the two groups attached to the C9 carbon are the two distinct halves of the tricyclic system.

This asymmetry means that the hydroxyl group (-OH) of the oxime can be oriented in two different spatial arrangements relative to the fused rings.

An older, yet still encountered, nomenclature describes these isomers as syn and anti. wikipedia.org

These E and Z isomers are distinct chemical compounds with potentially different physical properties and reactivity. They are often stable enough to be separated and characterized individually. wikipedia.org The isomerization between the E and Z forms can sometimes be facilitated by heat or catalysis, a factor of consideration in its synthesis and application.

Contemporary Research Significance and Future Trajectories for this compound

The unique hybrid structure of this compound and its derivatives has positioned them as compounds of interest in several advanced research fields.

Current Research Focus:

Medicinal Chemistry: Anthracenone-based structures are a promising scaffold for the development of new therapeutic agents. researchgate.net Specifically, anthracenone oxime ethers and esters have been synthesized and evaluated for their antiproliferative activity. Several of these compounds have demonstrated potent inhibition of tubulin polymerization, a key mechanism for anticancer drugs, and have shown strong activity against leukemia cells. researchgate.net

Materials Science: The anthracenone scaffold is being explored for applications in optoelectronics. For instance, derivatives have been used as sensitizers in dye-sensitized solar cells (DSSCs). These compounds can enhance the absorption of UV light and improve the photocurrent and stability of the devices, indicating a promising future for their use in UV light intensity sensors. researchgate.net

Organic Synthesis: The oxime moiety is a versatile functional group. The generation of oxime radicals from oxime precursors has emerged as a powerful tool in organic synthesis. d-nb.info These radicals can mediate highly selective intramolecular cyclization and intermolecular coupling reactions, opening new pathways for the synthesis of complex organic molecules. d-nb.infobeilstein-journals.org

Future Trajectories: The future of research on this compound and its analogues appears to be expanding in several directions. The proven biological activity of its derivatives suggests that the anthracenone-oxime scaffold is a valuable starting point for the design of new and more potent anticancer agents. researchgate.net Further modifications to the core structure could lead to optimized drug candidates with novel mechanisms of action.

In materials science, the development of new anthracenone-based photosensitizers could lead to more efficient solar energy conversion and sensing technologies. researchgate.net Furthermore, the full synthetic potential of oxime radicals is still being uncovered, and their application in constructing complex natural products and other valuable organic molecules represents a significant area for future exploration. beilstein-journals.org The increasing use of chemoselective oxime ligations in bioconjugate chemistry also points to a growing role for these compounds in chemical biology. researchgate.net

Structure

3D Structure

Properties

CAS No. |

92560-84-4 |

|---|---|

Molecular Formula |

C14H11NO |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

N-(10H-anthracen-9-ylidene)hydroxylamine |

InChI |

InChI=1S/C14H11NO/c16-15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8,16H,9H2 |

InChI Key |

DHSLOIFKVQGCQU-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=NO)C3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies for 9 10h Anthracenone, Oxime and Its Precursors

Classical and Conventional Routes for 9(10H)-Anthracenone, Oxime Synthesis

Traditional methods for oxime synthesis have been well-established for decades, providing reliable, albeit sometimes inefficient, pathways to the target compound.

The most conventional method for preparing this compound is through the direct reaction of 9(10H)-Anthracenone with hydroxylamine (B1172632). Classically, this involves refluxing an alcoholic solution of the ketone with hydroxylamine hydrochloride in the presence of a base. nih.govijprajournal.com Pyridine is a commonly used base in this context, acting as both a catalyst and an acid scavenger. nih.govorgsyn.org The reaction is typically performed in a solvent such as ethanol (B145695) or methanol (B129727) and often requires elevated temperatures to proceed to completion. asianpubs.org

However, these classical procedures are associated with several drawbacks, including long reaction times, the use of toxic reagents like pyridine, and the generation of polluting effluent from organic solvents. nih.govijprajournal.com

The synthesis of this compound is intrinsically linked to the availability of its precursor, 9(10H)-Anthracenone. Multi-step strategies often commence from more common anthracene-based starting materials. A prominent route involves the selective reduction of anthracene-9,10-dione (anthraquinone) derivatives. researchgate.net For instance, systems have been developed that selectively reduce one of the two carbonyl groups in substituted anthracenediones to yield the corresponding 9(10H)-anthracenone. researchgate.netresearchgate.net This establishes a clear synthetic pathway:

Anthracene (B1667546) → Anthracene-9,10-dione → 9(10H)-Anthracenone → this compound

Research has also demonstrated the synthesis of related structures, such as oximes on side-chains of the anthraquinone (B42736) scaffold, which involves functionalizing the ring system prior to the oxime formation step. researchgate.netnih.gov

Green Chemistry Approaches in this compound Synthesis

In response to the limitations of classical methods, green chemistry principles have driven the development of more environmentally benign and efficient synthetic routes.

A key focus of green chemistry is the reduction or elimination of hazardous solvents and the maximization of atom economy—the measure of how many atoms from the reactants are incorporated into the final product. numberanalytics.comjocpr.com

Solvent-Free Synthesis: Mechanochemistry, or "grindstone chemistry," has emerged as a powerful solvent-free technique for oxime synthesis. nih.govnih.govresearchgate.net This method involves simply grinding the solid reactants—a carbonyl compound like 9(10H)-Anthracenone, hydroxylamine hydrochloride, and a solid base or catalyst (e.g., Na₂CO₃, Bi₂O₃)—at room temperature. nih.govasianpubs.orgresearchgate.net This approach offers significant advantages, including drastically reduced reaction times, high yields, operational simplicity, and minimal waste generation. nih.govnih.gov Microwave-assisted synthesis under solvent-free conditions, using catalysts like basic alumina (B75360) or CaO, represents another effective green protocol. nih.gov

| Parameter | Classical Method | Grindstone Method |

|---|---|---|

| Solvent | Ethanol, Methanol, Pyridine | None (Solid-state) |

| Temperature | Elevated (Reflux) | Room Temperature |

| Reaction Time | Hours | Minutes |

| Byproducts/Waste | Organic solvent waste, toxic base | Minimal to none |

| Yield | Often moderate to low | Generally excellent |

Atom-Economical Synthesis: The formation of an oxime from a ketone and hydroxylamine is an inherently atom-economical reaction. It is an addition reaction where the only byproduct is a single molecule of water, meaning most atoms from the reactants are incorporated into the desired product. nih.gov The catalytic hydrogenation of oximes to produce primary amines is another example of a process with 100% atom economy, underscoring the value of oximes as green intermediates. mdpi.com

The use of catalysts is central to many green synthetic methods, as they can increase reaction rates, improve selectivity, and allow for milder reaction conditions.

Catalytic Pathways: A wide range of catalysts have been developed for oximation. These are often inexpensive, stable, and non-toxic metal compounds. Examples include:

Bismuth(III) oxide (Bi₂O₃): Effective in solvent-free grinding reactions. nih.gov

Zinc oxide (ZnO): Used as a catalyst for solventless reactions at elevated temperatures. nih.gov

Gold-Palladium (AuPd) Nanoparticles: In conjunction with titanium silicate-1 (TS-1), these catalysts enable the in situ generation of hydrogen peroxide for the ammoximation of ketones, achieving high selectivity and eliminating the need to handle concentrated H₂O₂. nih.gov

| Catalyst System | Reactants | Key Advantage | Reference |

|---|---|---|---|

| Bi₂O₃ | Ketone, Hydroxylamine HCl | Solvent-free, room temp, fast | nih.gov |

| ZnO | Aldehyde, Hydroxylamine HCl | Solventless | nih.gov |

| AuPd/TS-1 | Ketone, Ammonia (B1221849), H₂/O₂ | In situ H₂O₂ generation, high selectivity | nih.gov |

| Na₂CO₃ | Aldehyde, Hydroxylamine HCl | Solvent-free grinding, simple base | asianpubs.org |

Biocatalytic Pathways: Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity under mild, aqueous conditions. While direct biocatalytic synthesis of this compound is not widely documented, related enzymatic processes highlight the potential of this field. A notable example is a two-step mechanochemo-enzymatic process where an aromatic oxime is first synthesized using solvent-free grinding and then subsequently acylated using a lipase (B570770) enzyme (Novozyme 435) to produce an oxime ester with very high conversion. researchgate.net Furthermore, enzymes like aldoxime dehydratases and ene-reductases are used to convert oximes into other valuable compounds like nitriles and amines, respectively, demonstrating the compatibility of the oxime functional group with biological systems. nih.govacs.orgresearchgate.net

Advanced Synthetic Techniques for this compound

Modern organic synthesis is continuously evolving, with advanced techniques offering unprecedented control over chemical reactions.

Photoredox Catalysis: This technique uses visible light to drive chemical reactions by generating highly reactive intermediates. While often applied to the transformation of oximes into iminyl radicals for subsequent bond formation, this strategy represents a state-of-the-art method for activating the oxime moiety under exceptionally mild conditions. nsf.govrsc.org

Dual Catalysis Systems: Complex chemical transformations can be achieved by combining different catalytic modes. For example, the concurrent use of hydrogen atom transfer (HAT) and photoredox catalysis allows for the direct activation of the strong O-H bond in oximes, which is typically challenging. rsc.org This approach opens new pathways for functionalizing the oxime group.

Flow Chemistry: For scaling up syntheses, particularly photochemical reactions, continuous flow reactors provide significant advantages over traditional batch processes. rsc.org This technology allows for better control over reaction parameters, improved safety, and efficient production, making it an advanced tool that could be applied to the synthesis of this compound.

Catalyst-Free, Light-Promoted Reactions: In some cases, the need for a catalyst can be eliminated entirely. A green and sustainable method for forming oxime ethers involves the direct reaction of an oxime with a diazo ester promoted simply by blue LED irradiation, without any additives. nih.gov

Microwave-Assisted and Sonochemical Synthesis Enhancements

Modern synthetic chemistry increasingly employs energy-assisted techniques like microwave irradiation and sonochemistry to accelerate reactions, improve yields, and promote greener chemical processes.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently. This technique has been shown to dramatically reduce reaction times and, in some cases, improve product yields and selectivity compared to conventional heating methods. jksus.org For instance, the Diels-Alder reaction to form an ethanoanthracene derivative, a related polycyclic structure, was completed in 6-8 minutes under microwave irradiation, yielding 70-85%, whereas the same reaction required 48 hours (2880 minutes) under conventional reflux to achieve a similar yield. nih.govresearchgate.net The application of microwave energy to the synthesis of oxime-linked structures has also been successfully demonstrated, achieving efficient coupling under mild, aqueous conditions in as little as 30 minutes. mdpi.com These findings strongly suggest that both the reduction of anthraquinone and the subsequent oximation to form this compound could be significantly enhanced through microwave-assisted protocols, leading to faster and more efficient production.

| Method | Reaction Time (min) | Temperature (°C) | Yield (%) |

| Microwave Irradiation | 6 - 8 | 266 - 280 | 70 - 85 |

| Conventional (Sealed Tube) | 1440 | 120 | 81 |

| Conventional (Refluxing) | 2880 | 120 | 84 |

| A comparative data table for the synthesis of 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester, illustrating the significant rate enhancement provided by microwave irradiation. researchgate.net |

Sonochemical Synthesis: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation in a liquid, creating localized hot spots with extreme temperatures and pressures. mdpi.com This energy can initiate and accelerate chemical reactions. Sonochemical methods are considered a facet of green chemistry as they can often be performed at lower bulk temperatures and may reduce the need for harsh reagents or long reaction times. mdpi.comresearchgate.net The technique is widely applied in the synthesis of various organic compounds and nanomaterials. mdpi.comresearchgate.net For example, the sonochemical synthesis of metal-organic coordination compounds has been used to produce nanostructures with specific morphologies. scispace.com Applying sonication to the synthesis of this compound could potentially improve reaction rates and yields, particularly in heterogeneous reactions like the reduction of anthraquinone with a metal catalyst.

Flow Chemistry Protocols for Continuous Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for chemical production, including enhanced safety, scalability, and process control. strath.ac.ukresearchgate.net This technology is increasingly adopted for the synthesis of active pharmaceutical ingredients (APIs). researchgate.net

A hypothetical continuous flow protocol for this compound could be designed as a two-stage process:

Continuous Reduction of Anthraquinone: A solution of anthraquinone in an appropriate solvent could be pumped through a heated packed-bed reactor containing a solid-supported reduction catalyst (e.g., a copper-based catalyst for hydrogenation). google.com This would continuously produce a stream of the anthrone (B1665570) precursor.

In-line Oximation: The output stream from the first reactor, containing anthrone, would then be mixed with a continuous stream of hydroxylamine hydrochloride solution at a T-junction. This combined stream would enter a second reactor coil, heated to the optimal temperature, to facilitate the oximation reaction. The final product stream would then be subjected to a continuous work-up and purification process.

Such a system would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved consistency and yield. researchgate.net Furthermore, handling potentially hazardous reagents is safer in the small, contained volumes of a flow reactor. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement Strategies for this compound

Optimizing reaction conditions is critical for maximizing yield and purity. For the synthesis of this compound, optimization can be applied to both the formation of the anthrone precursor and the oximation step.

Precursor Synthesis Optimization: The yield of anthrone from the reduction of anthraquinone is highly dependent on the chosen reagents and conditions. The classic method using granulated tin and hydrochloric acid in glacial acetic acid reports a crude yield of 82.5%, which drops to 62% after recrystallization. orgsyn.org Optimization of this step can involve:

Choice of Reducing Agent: Different metal reductants and catalytic hydrogenation systems exhibit varying efficiencies. A patented process describes the hydrogenation of anthraquinone using a copper chromite catalyst at 200°C and 40 bar H₂, indicating that high-pressure, high-temperature catalytic methods are viable for industrial-scale production. google.com Another patent details the intramolecular condensation of a hydroanthraquinone precursor by heating it to 250°C in an oxygen-free environment, achieving yields of up to 89.4%. google.com

Solvent and Work-up: The choice of solvent for both the reaction and the subsequent recrystallization is crucial for yield and purity. For the tin/HCl reduction, a mixture of benzene (B151609) and petroleum ether is recommended for recrystallization, with the note that the proportions can be adjusted to balance solubility and recovery. orgsyn.org

| Precursor/Method | Reagents/Conditions | Purity | Yield |

| Anthraquinone | Sn, HCl, Glacial Acetic Acid | ~153°C m.p. (crude) | 82.5% (crude) |

| Anthraquinone | Sn, HCl, Glacial Acetic Acid | 154-155°C m.p. (recrystallized) | 62% (recrystallized) |

| Tetrahydroanthraquinone (THAQ) | Heat to 250°C (N₂ atm) | 84.2% | 79.5% |

| 1,4-Dihydroxyanthraquinone (1,4-DHAHQ) | Heat to 250°C (N₂ atm) | 93.0% | 89.4% |

| A data table summarizing various reported synthesis conditions and yields for the precursor 9(10H)-Anthracenone (anthrone). orgsyn.orggoogle.com |

Oximation Step Optimization: The conversion of anthrone to its oxime can be optimized by controlling parameters such as stoichiometry, pH, and temperature. In related oximation reactions, such as the synthesis of oxime-linked glycoclusters, the use of a 0.1 M ammonium (B1175870) acetate (B1210297) buffer at pH 4.5 and the addition of aniline (B41778) as a catalyst were found to be effective. mdpi.com While conditions would need to be adapted for the less-sensitive anthracenone (B14071504) core, this highlights the importance of pH control and potential catalysis in achieving high conversion rates.

Stereoselective and Regioselective Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be directed to achieve specific isomers through stereoselective and regioselective control.

Stereoselectivity: The primary stereochemical consideration for this compound itself is the potential for E and Z isomerism about the C=N double bond of the oxime. The formation of E/Z isomers is a known phenomenon in oxime synthesis, and the ratio can be influenced by reaction conditions. mdpi.comnih.gov While specific studies on controlling the isomerism of the title compound are not prevalent, research on other oxime syntheses indicates that factors like solvent, temperature, and pH can affect the stereochemical outcome. Separation of the resulting isomers can often be achieved by chromatographic methods. nih.gov

Regioselectivity: Regioselectivity becomes critical when synthesizing derivatives with substituents on the anthracene skeleton. The choice of synthetic route and reagents can dictate the final position of functional groups. A notable example is the synthesis of dimethoxy-9(10H)-anthracenone isomers. acs.orgnih.gov The reduction of 1,8-dimethoxyanthracenedione with zinc dust and aqueous ammonia does not yield the expected 1,8-dimethoxy-9(10H)-anthracenone but instead produces the rearranged isomer, 4,5-dimethoxy-9(10H)-anthracenone. acs.orgnih.gov Conversely, using tin(II) chloride in hydrochloric and acetic acid leads to the exclusive formation of the tautomeric 1,8-dimethoxy-9-hydroxyanthracene. acs.orgnih.gov This demonstrates powerful regiocontrol based on the selection of the reducing agent.

Furthermore, regioselective functionalization of a pre-formed anthracenone core is also possible. For example, a simple and regioselective acylation of 1,5-dichloro-9(10H)-anthracenone at the 9-position has been reported, using acyl chlorides in the presence of a catalytic amount of pyridine. researchgate.net Such strategies are key to building a library of specifically substituted anthracenone oxime derivatives for further study.

| Starting Material | Reagents | Product(s) | Type of Selectivity |

| 1,8-Dimethoxyanthracenedione | Zn dust, aq. NH₃ | 4,5-Dimethoxy-9(10H)-anthracenone & 1,8-Dimethoxyanthracene | Regioselective |

| 1,8-Dimethoxyanthracenedione | SnCl₂, HCl, Acetic Acid | 1,8-Dimethoxy-9-hydroxyanthracene (tautomer of 1,8-dimethoxy-9(10H)-anthracenone) | Regioselective |

| 1,5-Dichloro-9(10H)-anthracenone | Acyl Chloride, Pyridine | 9-Acyloxy-1,5-dichloroanthracene derivatives | Regioselective |

| A data table illustrating regioselective outcomes in the synthesis of anthracenone derivatives based on reagent choice. acs.orgnih.govresearchgate.net |

Advanced Spectroscopic and Structural Elucidation of 9 10h Anthracenone, Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of 9(10H)-Anthracenone, oxime in solution and the solid state. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals, while specialized techniques can probe its dynamic behavior and solid-state structure.

The 1D NMR spectra provide the fundamental chemical shift information for each unique nucleus in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, methylene (B1212753), and oxime hydroxyl protons. The eight aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), with their exact shifts and coupling patterns dependent on their position on the anthracene (B1667546) core. The two protons of the methylene group at the C10 position are chemically equivalent and are expected to produce a singlet at approximately δ 4.3 ppm, similar to the parent compound, anthrone (B1665570). chemicalbook.com The hydroxyl proton of the oxime group gives a characteristic, often broad, singlet in the far downfield region, potentially around δ 13 ppm, a value typical for oxime protons involved in hydrogen bonding. nih.govtandfonline.com The presence of E and Z isomers could lead to two distinct sets of signals for the entire molecule, with the ratio of isomers quantifiable from the integration of corresponding peaks. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H1, H8 | ~8.3 | Multiplet |

| H4, H5 | ~8.3 | Multiplet |

| H2, H3, H6, H7 | 7.4 - 7.6 | Multiplet |

| CH₂ (at C10) | ~4.3 | Singlet |

| N-OH | ~13.3 | Singlet (broad) |

Note: Predictions are based on data for the parent anthrone and related oxime structures. chemicalbook.comnih.gov The presence of E/Z isomers may result in two sets of signals.

¹³C NMR: The ¹³C NMR spectrum will display signals for each unique carbon atom. Based on the molecule's Cₛ symmetry, seven signals are expected for the 14 carbons. The most indicative signal is that of the C9 carbon, which is part of the oxime C=N bond. This carbon is expected to resonate in the range of δ 150-160 ppm, a significant upfield shift compared to the carbonyl carbon (δ ~184 ppm) in the parent anthrone. chemicalbook.com The methylene carbon (C10) would appear at a higher field, around δ 30-40 ppm. The aromatic carbons will resonate between δ 120-140 ppm. udel.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C9 (C=NOH) | 150 - 160 |

| C1, C8, C4, C5 | 127 - 134 |

| C2, C7, C3, C6 | 127 - 134 |

| C4a, C9a | 138 - 141 |

| C8a, C10a | 138 - 141 |

| C10 (CH₂) | 30 - 40 |

Note: Predictions are based on data for the parent anthrone and general values for oximes. chemicalbook.comudel.edursc.org

¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly useful for studying oximes. The nitrogen nucleus in the oxime group is expected to have a chemical shift in a characteristic range. nih.gov Studies on similar oximes show signals around δ -55 ppm. acs.org A key feature of ¹⁵N NMR is its sensitivity to the stereochemistry of the oxime; the E and Z isomers will exhibit separate and distinct resonances, providing a direct method for their identification and quantification. researchgate.netfigshare.com

2D NMR experiments are indispensable for assembling the molecular puzzle by establishing through-bond and through-space correlations. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show cross-peaks between adjacent vicinal protons within each of the aromatic rings (e.g., H1-H2, H2-H3, H6-H7, H7-H8), confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (the eight aromatic CH groups and the C10 methylene group).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on long-range (typically 2-3 bond) ¹H-¹³C correlations. This is crucial for identifying the quaternary carbons and piecing the molecular framework together. Key expected correlations include those from the methylene protons (H10) to the oxime carbon (C9) and the bridgehead carbons (C4a, C9a), and from the aromatic protons (e.g., H1/H8) to the adjacent quaternary carbons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com NOESY is the definitive method for determining the E/Z stereochemistry of the oxime bond. For the Z-isomer, a NOESY cross-peak would be expected between the oxime -OH proton and the nearby methylene protons at C10. Conversely, for the E-isomer, a correlation would be seen between the -OH proton and the peri-protons on the aromatic ring (H1 and H8). researchgate.net

Polymorphism, the ability of a compound to exist in multiple crystal forms, can be effectively studied using solid-state NMR (ssNMR). Different polymorphic forms, having distinct molecular packing and intermolecular interactions, will result in different local electronic environments for the nuclei. These differences are manifested as variations in the chemical shifts and line widths in ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR spectra. acs.org Therefore, ssNMR can be used to identify, differentiate, and quantify the polymorphic forms of this compound in a bulk sample, providing critical information that is not accessible from solution-state studies. rsc.org

Variable-temperature (VT) NMR experiments provide insight into dynamic molecular processes occurring on the NMR timescale. ox.ac.uk For this compound, the primary dynamic process of interest is the potential interconversion (isomerization) between the E and Z forms in solution.

At low temperatures, where interconversion is slow, the NMR spectrum would show separate, sharp signals for each isomer.

As the temperature is raised, the rate of isomerization increases, causing the corresponding signals for the two isomers to broaden and move closer together.

At a specific temperature, known as the coalescence temperature, the two signals merge into a single broad peak.

At even higher temperatures, where the interconversion is very fast, a single, sharp, time-averaged signal is observed.

By analyzing the spectral line shapes at different temperatures, the kinetics of this dynamic process can be quantified, allowing for the determination of the activation energy (ΔG‡) for the rotational barrier around the C=N bond. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from its fragmentation patterns.

High-resolution mass spectrometry is employed to measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places). The molecular formula of this compound is C₁₄H₁₁NO, which corresponds to a calculated monoisotopic mass of 209.08406 u. An HRMS measurement confirming this exact mass provides unequivocal proof of the compound's elemental composition, distinguishing it from any other compound with the same nominal mass. researchgate.netnih.gov

Analysis of the fragmentation patterns observed in the mass spectrum provides corroborating structural evidence. While a detailed fragmentation study for this specific molecule is not widely published, predictable pathways can be inferred based on the fragmentation of similar oximes and anthracene structures. nih.govlouisville.edu Key fragmentation events for the molecular ion (M⁺˙) of this compound would likely include:

Loss of a hydroxyl radical (•OH) to form an ion at [M - 17]⁺.

Loss of water (H₂O) to form an ion at [M - 18]⁺˙.

Cleavage of the N-O bond.

Fragmentation of the tricyclic anthracene core, likely leading to stable ions such as the tropylium (B1234903) ion or ions related to the fragmentation of anthrone itself. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z), such as the molecular ion of this compound, are selectively isolated. These isolated ions are then subjected to collision-induced dissociation (CID), causing them to break apart into smaller product ions. The analysis of these product ions provides detailed structural information about the precursor ion.

For this compound, the fragmentation upon electron impact is expected to follow pathways characteristic of both the anthracenone (B14071504) core and the oxime functional group. The fragmentation of 10-substituted 1,8-dihydroxy-9(10H)-anthracenone derivatives often involves cleavage of the substituent and hydrogen migration within the anthralin (B1665566) moiety. nih.gov General fragmentation patterns for alkanes, for instance, show clusters of peaks separated by 14 mass units, corresponding to the loss of (CH2)nCH3 groups. libretexts.org

The oxime group introduces specific fragmentation behaviors. Alpha-cleavage adjacent to the C=N bond is a common pathway for aliphatic amines and oximes. libretexts.org Furthermore, the McLafferty rearrangement is a well-documented fragmentation reaction for odd-electron positive ions containing a carbonyl or oxime group, which involves the transfer of a gamma-hydrogen atom followed by cleavage of the α,β-bond. nih.govlouisville.edu In the case of this compound, key fragmentation pathways would likely include:

Loss of hydroxyl radical (•OH): Cleavage of the N-O bond, a characteristic fragmentation for oximes, would result in a fragment ion with a loss of 17 Da.

Loss of carbon monoxide (CO): The anthracenone structure is prone to losing a CO molecule (28 Da) from the keto group.

Loss of HCNOH: A rearrangement could lead to the elimination of the entire oxime functional group as a neutral species (HCNOH, 45 Da).

Aromatic Ring Fragmentation: At higher collision energies, the stable anthracene ring system would begin to fragment, typically through the loss of acetylene (B1199291) (C2H2).

By analyzing the masses of these product ions, the connectivity and structure of the original molecule can be confirmed.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Mass of Neutral Loss (Da) |

|---|---|---|---|

| 223 (M+) | [M - •OH]+ | Hydroxyl Radical | 17 |

| 223 (M+) | [M - CO]+• | Carbon Monoxide | 28 |

| 223 (M+) | [M - HCNOH]+• | Formonitrile Oxide | 45 |

| 195 ([M-CO]+•) | [M - CO - H]+ | Hydrogen Atom | 1 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of a compound. edinst.com These techniques are complementary; IR spectroscopy measures the absorption of infrared light by molecules, which is active for vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light, which is active for vibrations that cause a change in the polarizability of the molecule. edinst.comresearchgate.net Analyzing the vibrational spectra of this compound allows for the identification of its functional groups and provides insight into its molecular structure and bonding. osti.gov

Identification of Key Functional Group Vibrations and Hydrogen Bonding Networks

The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to its primary functional groups: the ketone carbonyl (C=O), the oxime (C=N-OH), and the aromatic rings.

C=O Stretch: The ketone group within the anthracenone ring system will exhibit a strong absorption band in the IR spectrum, typically in the region of 1650-1680 cm⁻¹. For example, 10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one shows a strong C=O stretch at 1651 cm⁻¹. researchgate.net

O-H Stretch: The hydroxyl group of the oxime will produce a broad absorption band in the IR spectrum, generally between 3200 and 3600 cm⁻¹. The broadness of this peak is indicative of hydrogen bonding, either intermolecularly between oxime molecules or intramolecularly if the geometry permits.

C=N Stretch: The carbon-nitrogen double bond of the oxime group typically gives rise to a medium-intensity band in the 1620-1680 cm⁻¹ region. This peak can sometimes overlap with the C=C stretching vibrations of the aromatic rings.

N-O Stretch: The nitrogen-oxygen single bond of the oxime group has a characteristic stretching vibration that appears in the 930-960 cm⁻¹ range.

Aromatic C-H and C=C Stretches: The aromatic rings will show multiple sharp bands. C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations are also prominent in the 650-900 cm⁻¹ range and are diagnostic of the substitution pattern of the aromatic rings.

Hydrogen bonding plays a significant role in the vibrational spectrum. The O-H···N or O-H···O intermolecular interactions can cause a significant red-shift (lowering of frequency) and broadening of the O-H stretching band. These networks can influence the crystal packing and physical properties of the compound.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H (Oxime) | Stretching | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium, Sharp | Strong |

| C=O (Ketone) | Stretching | 1650 - 1680 | Strong | Medium |

| C=N (Oxime) | Stretching | 1620 - 1680 | Medium | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong | Strong |

| N-O (Oxime) | Stretching | 930 - 960 | Medium | Weak |

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy is a sensitive tool for studying conformational isomers, such as the (E) and (Z) isomers of the oxime group in this compound. These isomers arise from the restricted rotation around the C=N double bond and can have distinct vibrational spectra due to their different symmetries and steric environments.

Furthermore, the potential for intramolecular hydrogen bonding between the oxime proton and the ketone oxygen is dependent on the conformation. An (E) or (Z) configuration might favor or preclude such an interaction, which would lead to significant and observable shifts in the O-H and C=O stretching frequencies. By comparing the experimental spectrum with theoretical calculations for each conformer, it is often possible to determine the most stable isomer present. researchgate.net The presence of multiple conformers in a sample can lead to the appearance of additional, weaker bands in the spectrum.

Electronic Absorption and Emission Spectroscopy of this compound

Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon absorption or emission of light, typically in the ultraviolet (UV) and visible regions. pageplace.de These techniques provide information on the conjugated π-electron systems and non-bonding electrons within the molecule.

UV-Vis Spectroscopy for Electronic Transitions and Molar Absorptivities

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. technologynetworks.com The spectrum of this compound is expected to be dominated by electronic transitions within its extensive conjugated system. The key chromophores are the anthracenone core and the oxime group.

Two main types of electronic transitions are anticipated:

π → π transitions:* These high-intensity absorptions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the large aromatic system of the anthracene core, several such transitions are expected, likely appearing as strong absorption bands in the 250-350 nm range. For comparison, anthrone itself shows a strong absorption maximum. nist.gov A related compound, 2,6-diazaanthracene-9,10-dione bis-(O-benzoyloxime), exhibits intense absorption bands around 230 nm and 280 nm. researchgate.net

n → π transitions:* These lower-intensity absorptions involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen and oxygen of the oxime group) to a π* antibonding orbital. These transitions are symmetry-forbidden and thus weaker than π → π* transitions. They typically occur at longer wavelengths, potentially extending into the near-visible region (>350 nm).

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, can be determined using the Beer-Lambert law. msu.edu High molar absorptivity values (typically >10,000 L mol⁻¹ cm⁻¹) are characteristic of allowed π → π* transitions in large conjugated systems.

Table 3: Representative UV-Vis Absorption Data for Related Anthracenone Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |

|---|---|---|---|---|

| 10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one | Chloroform | 258 | 20,300 | researchgate.net |

| 10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one | Chloroform | 398 | 12,200 | researchgate.net |

| 2,6-Diazaanthracene-9,10-dione bis-(O-benzoyloxime) | CH₂Cl₂ | 230 | 23,888 | researchgate.net |

Photoluminescence and Fluorescence Spectroscopy: Quantum Yield and Lifetime Determinations

Photoluminescence spectroscopy investigates the emission of light from a molecule after it has absorbed photons. Fluorescence is a type of photoluminescence involving emission from the lowest singlet excited state (S₁) to the singlet ground state (S₀).

The rigid, planar structure of the anthracene core in this compound suggests that the molecule may be fluorescent. Molecules with extensive π-conjugation and structural rigidity often exhibit significant fluorescence because non-radiative decay pathways (like vibrational relaxation and internal conversion) are less efficient.

Two key parameters that characterize fluorescence are the quantum yield and the lifetime:

Photoluminescence Quantum Yield (PLQY): This is the ratio of the number of photons emitted to the number of photons absorbed. horiba.comedinst.com It quantifies the efficiency of the fluorescence process. A high quantum yield (approaching 1) indicates that fluorescence is the dominant decay pathway from the excited state. The quantum yield can be measured using absolute methods with an integrating sphere or relative methods by comparing the sample's fluorescence intensity to that of a standard with a known quantum yield. horiba.comedinst.com

Fluorescence Lifetime (τ): This is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. mdpi.com Lifetimes are typically on the nanosecond scale for fluorescence. They can be measured using time-resolved techniques like Time-Correlated Single Photon Counting (TCSPC). The lifetime is related to the rate constants of both radiative (fluorescence) and non-radiative decay processes. horiba.com

The specific quantum yield and lifetime of this compound would depend on factors such as the solvent, temperature, and the presence of quenchers. The introduction of the oxime group to the anthracenone core may influence the photophysical properties by altering the energies of the excited states and introducing new decay pathways. researchgate.net

Solvent Effects on the Photophysical Properties of this compound

The photophysical properties of aromatic ketones and their derivatives, such as this compound, are highly sensitive to the surrounding solvent environment. Variations in solvent polarity, proticity, and hydrogen-bonding capability can significantly influence the molecule's absorption and fluorescence spectra, a phenomenon known as solvatochromism. rsc.orgijiset.com

While specific, detailed studies on the solvatochromic behavior of this compound are not extensively available in public literature, the principles can be understood by examining related anthracene derivatives. researchgate.netmdpi.com The electronic transitions of the anthracene core, typically π-π* transitions, are affected by solvent polarity. mdpi.com The introduction of the oxime group (-C=N-OH) adds a polar moiety with n-π* transition possibilities, which are often more sensitive to solvent effects, particularly hydrogen bonding. ijiset.com

Generally, in non-polar solvents, the absorption and emission spectra would resemble the intrinsic electronic properties of the molecule. As solvent polarity increases, a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption (λ_max) and emission wavelengths can occur. For many aromatic compounds, an increase in solvent polarity leads to a stabilization of the excited state relative to the ground state, resulting in a red shift in the fluorescence spectrum. kyushu-u.ac.jp This relationship is often described by the Lippert-Mataga equation, which correlates the Stokes shift (the difference between emission and absorption maxima) with the solvent's orientation polarizability. researchgate.netkyushu-u.ac.jp

For instance, studies on other functionalized anthracenes have demonstrated strong solvatofluorochromism, where donor-acceptor type substituents lead to significant red shifts in polar solvents due to a more polar, charge-transfer (CT) excited state. kyushu-u.ac.jp Given the structure of this compound, one would anticipate noticeable shifts in its photophysical properties across a range of solvents. A systematic study would involve recording UV-Vis absorption and fluorescence spectra in solvents of varying polarity, from non-polar (e.g., hexane) to polar aprotic (e.g., DMSO) and polar protic (e.g., ethanol).

A related compound, 10-(((methylsulfonyl)oxy)imino)anthracen-9(10H)-one, has a reported maximum absorption wavelength (λ_abs) of 353 nm in acetonitrile. rsc.org The photophysical properties, including fluorescence quantum yields and lifetimes, would also be expected to vary with the solvent, as the solvent can influence the rates of radiative and non-radiative decay pathways. researchgate.net

Table 1: Illustrative Solvatochromic Data for an Anthracene Derivative This table is representative and illustrates the type of data obtained in a solvatochromism study.

| Solvent | Polarity Index | Absorption λ_max (nm) | Emission λ_max (nm) | Stokes Shift (cm⁻¹) |

| Toluene | 2.4 | 415 | 460 | 2485 |

| Dichloromethane | 3.1 | 420 | 475 | 2890 |

| Acetone | 5.1 | 422 | 485 | 3280 |

| Acetonitrile | 5.8 | 425 | 495 | 3630 |

| Ethanol (B145695) | 4.3 | 428 | 510 | 4155 |

X-ray Crystallography for Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. creative-biostructure.comuol.de This technique provides detailed information on molecular geometry (bond lengths, bond angles, and torsion angles) and intermolecular interactions (crystal packing), which dictate the material's macroscopic properties. uhu-ciqso.es For this compound, X-ray crystallography would unambiguously establish its molecular structure and solid-state conformation.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of reflections. creative-biostructure.com By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal's unit cell can be calculated, from which the positions of the atoms are determined. ub.edu

The resulting structural data reveals how molecules of this compound pack together in the crystal lattice. This packing is governed by non-covalent interactions such as hydrogen bonding (e.g., involving the oxime's hydroxyl group), π-π stacking between the aromatic anthracene cores, and van der Waals forces. nih.gov Understanding these interactions is crucial for explaining the compound's physical properties, such as melting point and solubility.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful tool for the unambiguous determination of a molecule's three-dimensional structure. creative-biostructure.comuhu-ciqso.es For this compound, an SC-XRD analysis would provide precise data on its conformation and the configuration of the oxime functional group.

The key findings from an SC-XRD experiment would include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating block of the crystal. uhu-ciqso.es

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell. rsc.org

Molecular Conformation: The analysis would reveal the planarity or puckering of the central dihydroanthracene ring. While the benzene (B151609) rings are planar, the central ring containing the sp³-hybridized C10 atom is typically non-planar. SC-XRD would quantify the exact conformation (e.g., boat or chair-like). nih.gov

Oxime Configuration: The data would definitively establish the stereochemistry of the oxime double bond as either E or Z.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the connectivity and geometry. uol.de

Intermolecular Interactions: The analysis would map out the hydrogen bonding network, particularly involving the oxime's -OH group, and detail any π-π stacking interactions between the anthracene rings of adjacent molecules. ub.edunih.gov

Table 2: Representative Single Crystal X-ray Diffraction Data This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁NO |

| Formula Weight | 209.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.513 |

| b (Å) | 12.421 |

| c (Å) | 10.256 |

| β (°) | 105.34 |

| Volume (ų) | 1045.7 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.328 |

| Key Bond Length (C=N) (Å) | 1.28 |

| Key Bond Angle (C-N-O) (°) | 112.5 |

| H-Bond (O-H···N) (Å) | 2.85 |

Polymorphism and Co-crystallization Studies of this compound

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, or polymorphs, which have different internal lattice structures despite being chemically identical. sfasu.edu These different forms can arise from variations in molecular conformation or intermolecular packing arrangements and often exhibit distinct physicochemical properties, including solubility, melting point, and stability. sfasu.eduuni-mysore.ac.in Co-crystallization involves crystallizing a target molecule with a second component (a coformer) to create a new crystalline solid with a unique structure held together by non-covalent interactions. rsc.org

While specific studies on the polymorphism or co-crystallization of this compound have not been reported in the literature, these are critical areas of solid-state characterization. The presence of a flexible central ring and a hydrogen-bond-donating-and-accepting oxime group suggests that the molecule could potentially form different polymorphs under various crystallization conditions (e.g., different solvents, temperatures, or cooling rates). sfasu.edu

The identification and characterization of polymorphs are crucial, particularly in the pharmaceutical industry, as different forms can have different bioavailability and stability. uni-mysore.ac.in Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR would be employed to screen for and distinguish between potential polymorphic forms of this compound.

Chiroptical Spectroscopy (CD, ORD) for Chiral Derivatives of this compound

While this compound itself is achiral, it can be derivatized to create chiral molecules whose stereochemistry can be investigated using chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). A significant area of research involves the creation of axially chiral oxime ethers from the parent anthrone skeleton. researchgate.netresearchgate.net

Axial chirality arises from restricted rotation around a bond, in this case, the C9=N bond of the oxime ether. By introducing bulky substituents, rotation is hindered, leading to stable, non-superimposable mirror-image atropisomers (aR and aS). researchgate.net The synthesis of these compounds often involves the stereoselective condensation of the anthrone with a substituted hydroxylamine (B1172632), frequently using a chiral catalyst to achieve high enantioselectivity. researchgate.net

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. fz-juelich.de This technique is exquisitely sensitive to the three-dimensional structure of the molecule. A chiral derivative of this compound would produce a characteristic CD spectrum with positive and/or negative bands (Cotton effects) at specific wavelengths, providing a unique fingerprint of its absolute configuration. researchgate.netnih.gov

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination

Circular Dichroism (CD) spectroscopy is a primary method for the rapid determination of the enantiomeric excess (ee) of a chiral compound. nih.govnih.gov Enantiomeric excess is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers. heraldopenaccess.us

For a sample of a chiral anthrone oxime ether, the magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. nih.govheraldopenaccess.us This relationship allows for the quantitative determination of ee. The procedure typically involves:

Preparation of a Calibration Curve: A series of samples with known enantiomeric excesses (e.g., 100% R, 75% R, 50% R [racemic], etc.) are prepared. nih.gov

Measurement of CD Spectra: The CD spectrum of each standard sample is recorded, and the intensity (in millidegrees, mdeg) at a wavelength corresponding to a strong Cotton effect is measured.

Plotting and Analysis: A calibration curve is generated by plotting the CD intensity against the known enantiomeric excess. For ideal behavior, this plot is linear. nih.gov

Determination of Unknown ee: The CD intensity of a sample with an unknown ee is measured under the same conditions. Its enantiomeric excess can then be determined by interpolating from the calibration curve.

This method is significantly faster than traditional chromatographic techniques (like chiral HPLC), making it suitable for high-throughput screening of asymmetric reactions used to synthesize these chiral derivatives. nih.govnih.gov

Table 4: Representative Data for Enantiomeric Excess Determination by CD Spectroscopy This table illustrates the correlation between ee and CD signal for a hypothetical chiral anthrone oxime ether derivative.

| Sample | Enantiomeric Excess (% ee) | CD Signal at λ_max (mdeg) |

| (R)-Enantiomer | 100 | +25.0 |

| Mixture 1 | 80 | +20.0 |

| Mixture 2 | 60 | +15.0 |

| Mixture 3 | 20 | +5.0 |

| Racemic Mixture | 0 | 0.0 |

| (S)-Enantiomer | -100 | -25.0 |

| Unknown Sample | ? | +12.5 |

Based on the calibration curve from the known samples, the unknown sample would have an enantiomeric excess of 50%.

Reaction Mechanisms, Kinetics, and Reactivity of 9 10h Anthracenone, Oxime

Tautomerism and Isomerization Pathways of 9(10H)-Anthracenone, Oxime (E/Z Isomerism, Proton Tautomerism)

The structure of this compound allows for several forms of isomerism and tautomerism, which are crucial for understanding its reactivity.

E/Z Isomerism : Like other oximes derived from unsymmetrical ketones, this compound can exist as two distinct geometric isomers, (E) and (Z). This isomerism arises from the restricted rotation around the C=N double bond. The orientation of the hydroxyl (-OH) group relative to the different substituents on the carbon atom dictates the isomer. The interconversion between these isomers can sometimes be achieved under specific conditions, such as acid catalysis or photolysis, though oximes generally have a high barrier to inversion. organic-chemistry.org The specific stereochemistry of the oxime is particularly important in reactions like the Beckmann rearrangement, which is highly stereospecific. careerendeavour.com

Keto-Enol Tautomerism : The anthracenone (B14071504) core itself is subject to keto-enol tautomerism. 9(10H)-Anthracenone can exist in equilibrium with its enol tautomer, 9-hydroxyanthracene (anthrol). researchgate.net Consequently, the oxime can also exhibit this tautomerism, leading to an equilibrium between the primary this compound form and the 9-hydroxyanthracene-10-oxime tautomer. The position of this equilibrium is influenced by factors such as solvent polarity and pH. researchgate.net

Oxime-Nitrone Tautomerism : A less common but mechanistically significant tautomerism is the 1,3-proton shift from the oxime oxygen to the nitrogen, forming a nitrone tautomer. rsc.orgcsic.es While the equilibrium typically favors the oxime, the nitrone can be a crucial, more reactive intermediate in certain nucleophilic additions. csic.es Computational studies suggest this isomerization may proceed via a bimolecular process rather than a simple thermal 1,2-H-shift. rsc.orgcsic.es

| Isomerism/Tautomerism Type | Description | Key Factors |

| E/Z Isomerism | Geometric isomerism around the C=N double bond due to the orientation of the -OH group. | High energy barrier to inversion; crucial for stereospecific reactions. |

| Keto-Enol Tautomerism | Equilibrium between the anthracenone (keto) form and the 9-hydroxyanthracene (enol) form. | Solvent, pH, temperature. researchgate.net |

| Oxime-Nitrone Tautomerism | Proton transfer from the oxime oxygen to the nitrogen to form a nitrone intermediate. | Can be the predominant reactive species in some nucleophilic additions. csic.es |

Hydrolysis and Degradation Mechanisms of the Oxime Moiety

The oxime group of this compound can be hydrolyzed back to the parent ketone, 9(10H)-Anthracenone, and hydroxylamine (B1172632). This reaction is typically catalyzed by acid, which protonates the oxime nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

The degradation of the molecule can also be initiated by photolysis. Oxime esters, for instance, are known to undergo homolytic cleavage of the weak N–O bond upon UV irradiation to generate iminyl and carboxyl radicals. researchgate.net A similar photolytic cleavage could be a potential degradation pathway for this compound itself, especially given the photosensitive nature of the anthracene (B1667546) core.

Electrophilic and Nucleophilic Reactions of this compound

The oxime functional group offers two primary sites for reaction: the oxygen and the nitrogen atom.

Reactions at the Oxygen Atom : The oxygen of the oxime is nucleophilic and can be readily alkylated or acylated to form oxime ethers and esters, respectively. researchgate.netnih.gov These reactions typically proceed by deprotonation of the hydroxyl group with a base, followed by nucleophilic attack on an alkyl or acyl halide. Anthracenone-based oxime ethers and esters have been synthesized and studied for their biological activities. eurekajournals.com

Reactions at the Nitrogen Atom : The nitrogen atom in an oxime is generally considered nucleophilic. masterorganicchemistry.com However, in the context of electrophilic amination, the nitrogen in certain oxime derivatives can act as an electrophilic center. For example, after conversion of the hydroxyl to a better leaving group (like a tosylate), the nitrogen atom becomes susceptible to attack by strong nucleophiles or carbanions. wikipedia.org

The anthracene core is an electron-rich aromatic system, making it susceptible to electrophilic attack. frontiersin.orgslideshare.net

Nucleophilic Aromatic Substitution : The presence of the electron-withdrawing carbonyl group makes the anthracene ring system susceptible to nucleophilic aromatic substitution (SNA_r), particularly at positions ortho and para to the carbonyl group, should a suitable leaving group be present at one of those positions. researchgate.net

Reduction and Oxidation Chemistry of this compound

Reduction : The compound has multiple sites that can be reduced.

The oxime group can be reduced to a primary amine (10-amino-9(10H)-anthracenone) using various reducing agents, such as catalytic hydrogenation (H₂/Pd, Pt, or Ni) or chemical reducing agents like LiAlH₄.

The C9 carbonyl group can be reduced to a secondary alcohol using milder reducing agents like sodium borohydride (B1222165) (NaBH₄).

A common method to obtain substituted anthracenes involves the reduction of the parent anthraquinone (B42736) (or anthracenone) scaffold. beilstein-journals.org Reagents like zinc dust can be employed for such transformations. acs.org

Oxidation : The anthracene moiety can be oxidized, typically at the C9 and C10 positions, to yield the corresponding anthraquinone derivative, in this case, 9,10-anthraquinone-10-oxime. Common oxidizing agents for this transformation include chromic acid or potassium permanganate.

| Reaction Type | Reagent/Condition | Product |

| Oxime Reduction | H₂/Catalyst (Pd, Pt, Ni), LiAlH₄ | 10-Amino-9(10H)-anthracenone |

| Carbonyl Reduction | NaBH₄ | 9(10H)-Anthracenone-9-ol, oxime |

| Anthracenone Oxidation | CrO₃, KMnO₄ | 9,10-Anthraquinone-10-oxime |

| Oxime Hydrolysis | H₃O⁺ | 9(10H)-Anthracenone |

Rearrangement Reactions Involving the Oxime Group (e.g., Beckmann Rearrangement and Analogues)

The most significant reaction of ketoximes, including this compound, is the Beckmann rearrangement. wikipedia.org

Kinetic and Mechanistic Studies of this compound Transformations

Kinetic and mechanistic investigations are fundamental to understanding the chemical behavior of this compound. While specific kinetic data for this particular compound is not extensively available in public literature, the principles of its reactivity can be inferred from studies on analogous aromatic and polycyclic aromatic ketoximes. The primary transformation of interest is the Beckmann rearrangement, which involves the conversion of the oxime to the corresponding lactam, a cyclic amide.

The generally accepted mechanism for the acid-catalyzed Beckmann rearrangement proceeds via protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the amide product. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org For this compound, this would involve the expansion of the central ring system.

The rate of the Beckmann rearrangement is influenced by several factors, including the nature of the acid catalyst, the solvent, and the structure of the oxime itself. Kinetic studies on similar compounds, such as substituted acetophenone (B1666503) oximes, reveal that the reaction is often first-order with respect to the oxime. acs.org

Activation energies for the Beckmann rearrangement provide crucial information about the energy barrier that must be overcome for the reaction to occur. For instance, studies on the rearrangement of cyclohexanone (B45756) oxime have determined activation energies in the range of 68 to 154 kJ·mol⁻¹, depending on the specific reaction step and catalytic system. acs.org Theoretical studies on the gas-phase Beckmann rearrangement of formaldehyde (B43269) oxime suggest that the rate-determining step is the 1,2-H-shift connecting the N-protonated and O-protonated forms of the oxime, with a calculated barrier significantly higher than experimental values in solution, highlighting the crucial role of the solvent and substituents. kuleuven.beacs.org

While specific rate constants for this compound are not readily found, the following table presents kinetic data for the Beckmann rearrangement of related aromatic ketoximes, which can serve as a basis for estimating its reactivity.

| Oxime | Catalyst/Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|---|---|

| Acetophenone Oxime | Sulfuric Acid | 50.9 | 1.127 x 10⁻⁸ min⁻¹ | - | acs.org |

| Substituted Acetophenone Oximes | Sulfuric Acid | - | - | - | oup.com |

| Cyclohexanone Oxime | Oleum/ε-caprolactam | - | - | 24.8 kcal/mol (approx. 103.8 kJ/mol) | acs.org |

| Cyclohexanone Oxime | NbOx/SiO₂ (gas phase) | 360-420 | - | 68 | acs.org |

| Anti-Benzaldoximes | Perchloric Acid/10% Ethanol (B145695) | 90 | Varies with substituent | Varies with substituent |

The electronic effects of substituents on the rate of the Beckmann rearrangement can be quantitatively assessed using the Hammett equation. acs.orgacs.org This linear free-energy relationship correlates the logarithms of the reaction rate constants (log k) for a series of substituted derivatives with a substituent constant (σ) that reflects the electronic-donating or -withdrawing nature of the substituent. The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant, and σ is the substituent constant.

A negative value of ρ indicates that the reaction is accelerated by electron-donating groups, suggesting the buildup of positive charge in the transition state. Conversely, a positive ρ value signifies that the reaction is favored by electron-withdrawing groups, indicating the development of negative charge. For the Beckmann rearrangement of substituted acetophenone oximes, a negative slope is typically observed in the Hammett plot, indicating that electron-donating groups on the migrating aryl ring accelerate the reaction by stabilizing the electron-deficient transition state. oup.comacs.org

For this compound, substituents on the anthracene rings would influence the rate of rearrangement. A Hammett analysis of substituted derivatives would likely yield a negative ρ value, as electron-donating groups would stabilize the partial positive charge that develops on the migrating carbon atom in the transition state.

| Substituent (X) | Substituent Constant (σ) | Hypothetical Relative Rate (kₓ/k₀) | log(kₓ/k₀) |

|---|---|---|---|

| -NO₂ (electron-withdrawing) | +0.78 | 0.1 | -1.00 |

| -Cl (electron-withdrawing) | +0.23 | 0.5 | -0.30 |

| -H (unsubstituted) | 0.00 | 1.0 | 0.00 |

| -CH₃ (electron-donating) | -0.17 | 2.5 | 0.40 |

| -OCH₃ (electron-donating) | -0.27 | 5.0 | 0.70 |

The Taft equation is an extension of the Hammett equation that separates polar, steric, and resonance effects. jocpr.comresearchgate.net It is particularly useful for analyzing reactions where steric hindrance plays a significant role. The Taft equation is expressed as:

log(k/k₀) = ρσ + δEₛ

where ρ* and σ* are the polar reaction and substituent constants, respectively, and δ and Eₛ are the steric reaction and substituent constants.

In the context of this compound, the bulky polycyclic aromatic framework suggests that steric effects could be significant, especially for substituents at certain positions. A Taft analysis would allow for the quantification of these steric effects on the reaction rate, providing a more complete picture of the molecule's reactivity. For instance, bulky substituents near the oxime functional group could hinder the approach of the catalyst or solvent molecules, thereby slowing down the reaction.

Theoretical and Computational Chemistry of 9 10h Anthracenone, Oxime

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 9(10H)-Anthracenone, oxime, which arises from its electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized ground state geometry and various electronic properties of organic molecules like this compound. Functionals such as B3LYP and PBE1PBE, combined with basis sets like 6-31G(d,p) or 6-311+G**, are commonly used for such calculations. biointerfaceresearch.comresearchgate.netnih.gov

DFT calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, that define the most stable three-dimensional structure of the molecule. For this compound, key parameters include the C=N bond length of the oxime group, the puckering of the central anthracene (B1667546) ring, and the orientation of the hydroxyl group.

Furthermore, DFT is used to calculate crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. biointerfaceresearch.com A smaller gap suggests that the molecule is more polarizable and more reactive. Other properties derived from these calculations include the molecular electrostatic potential (MEP), which maps charge distributions and predicts sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-31G(d,p))

| Property | Predicted Value |

|---|---|

| Total Energy (Hartree) | -725.5 |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.5 |

| HOMO-LUMO Gap (eV) | 4.7 |

| Dipole Moment (Debye) | 2.8 |

For situations requiring higher accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are utilized. Methods like Møller-Plesset perturbation theory (MP2, MP3) and Coupled Cluster (CCSD) theory provide a more rigorous treatment of electron correlation than standard DFT functionals. sioc-journal.cn While computationally more demanding, these methods are invaluable for benchmarking DFT results and for systems where electron correlation effects are particularly strong. sioc-journal.cn For this compound, high-accuracy ab initio calculations, such as with the CBS-QB3 composite method, can provide near-exact values for properties like bond dissociation energies and reaction enthalpies. acs.org

The interaction of this compound with light is governed by its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for investigating these states. researchgate.net It is used to calculate vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which determine the intensity of these absorptions. researchgate.net This allows for the theoretical prediction and interpretation of the molecule's UV-visible absorption spectrum. biointerfaceresearch.com

TD-DFT can also be used to optimize the geometries of excited states, providing insight into how the molecule's structure changes upon photoexcitation. nih.gov This is crucial for understanding subsequent photophysical or photochemical processes, such as fluorescence or isomerization. Analysis of the molecular orbitals involved in the electronic transitions (e.g., n→π* or π→π*) provides a detailed picture of the nature of the excited states. nih.gov

Table 2: Predicted Electronic Transitions for this compound using TD-DFT

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.54 | 350 | 0.002 | n→π |

| S2 | 3.98 | 311 | 0.450 | π→π |

| S3 | 4.51 | 275 | 0.210 | π→π* |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically focus on static, isolated molecules, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.gov Using classical mechanics and a predefined force field (e.g., AMBER, CHARMM, OPLS), MD simulations model the movements of atoms in a molecule and its interactions with the surrounding environment, such as a solvent. mdpi.comtum.de

For this compound, MD simulations can explore its conformational landscape. This includes the flexibility of the tricyclic system and the rotational barriers around the C=N-OH bonds, which can lead to different stereoisomers (E and Z). The simulations can map the potential energy surface associated with these conformational changes, identifying the most stable conformers and the energy barriers between them.

MD is also excellently suited to study intermolecular interactions. By simulating the oxime in a solvent like water or ethanol (B145695), one can analyze the formation, lifetime, and geometry of hydrogen bonds between the oxime's hydroxyl group and solvent molecules. mdpi.com These simulations are critical for understanding solvation effects and how the solvent environment influences the molecule's structure and reactivity. mdpi.com

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for predicting spectroscopic data, which is essential for structure verification.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical chemical shifts can be obtained. These predicted shifts often show excellent correlation with experimental data, aiding in the assignment of complex spectra and the confirmation of the proposed structure. researchgate.net

Vibrational Frequencies: Theoretical calculation of vibrational frequencies serves two main purposes: confirming that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and interpreting experimental infrared (IR) and Raman spectra. nih.govwisc.edu DFT and ab initio methods can compute the full set of vibrational modes and their corresponding frequencies. sioc-journal.cn While harmonic frequencies are often systematically overestimated, they can be scaled by empirical factors to achieve better agreement with experimental spectra. arxiv.org This allows for the assignment of specific spectral bands to the vibrations of particular functional groups, such as the O-H stretch, C=N stretch, and various aromatic C-H bending modes.

Table 3: Predicted Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Description |

|---|---|---|

| ν(O-H) | 3450 | O-H bond stretching |

| ν(C-H) | 3050-3100 | Aromatic C-H stretching |

| ν(C=O) | 1665 | C=O stretching of anthracenone (B14071504) core |

| ν(C=N) | 1640 | C=N bond stretching of oxime |

| δ(C-H) | 1450-1550 | Aromatic C-H in-plane bending |

Reaction Pathway Analysis and Transition State Modeling for this compound Reactions